N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester
Overview
Description
Protected Glutathione. The major thiol compound of living plant and animal cells.
Scientific Research Applications
Antitumor Activity
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester has been explored for its antitumor activity. For instance, S-(p-Bromobenzyl)glutathione diesters showed significant antitumor activity both in vitro and in vivo, particularly against human leukemia cells. These diesters function by inhibiting glyoxalase I, an enzyme involved in cell growth and metabolism. One study found that certain diesters were effective in inhibiting the growth of human leukemia 60 cells, with notable potency observed in specific derivatives (Thornalley et al., 1996).
Synthesis and Applications in Chemistry
These compounds are also important in the field of synthetic chemistry. N-(t)Boc l-glutathione dimethyl ester, a derivative, is obtained through a series of chemical reactions and serves as a versatile synthetic building block for preparing S-glutathione adducts (Falck et al., 2007).
Antiprotozoal Activity
Another study examined the activity of N-S-blocked glutathione monoester and diester derivatives against pathogenic parasites. It was observed that certain diester compounds were effective inhibitors of parasites like Trypanosoma brucei and Leishmania donovani, demonstrating the potential of these compounds in antiprotozoal therapy (Daunes et al., 2001).
Use in Polymer Synthesis
These compounds have also found applications in polymer synthesis. For example, amino acid-derived norbornene diester derivatives were used in ring-opening metathesis polymerization, an important process in the production of polymers with specific properties (Sutthasupa et al., 2007).
Antimicrobial Effects
Research has also been conducted on the antimicrobial effects of N-benzyloxycarbonyl-S-(2,4-dinitrophenyl) glutathione diesters. These compounds have shown activity against strains of Plasmodium falciparum, the parasite responsible for malaria, indicating their potential use in antimicrobial applications (Daunes & D’Silva, 2018).
Mechanism of Action
Target of Action
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, also known as Methyl (S)-2-(Boc-amino)-5-[[®-3-mercapto-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-2-propyl]amino]-5-oxopentanoate, is a protected form of Glutathione . Glutathione is a major thiol compound of living plant and animal cells .
Biochemical Analysis
Biochemical Properties
It is known that the N-tert-Butyloxycarbonyl (N-Boc) group is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
The specific cellular effects of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester are not well-studied. As a protected form of Glutathione, it may have similar effects once deprotected. Glutathione plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of cellular proliferation .
Molecular Mechanism
The N-Boc group can be removed from the compound under certain conditions, such as the use of strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reveals the active Glutathione molecule.
Temporal Effects in Laboratory Settings
The deprotection of the N-Boc group from a structurally diverse set of compounds can take place under room temperature conditions for 1–4 hours with yields up to 90% .
Metabolic Pathways
Glutathione, the active form of this compound, is involved in several metabolic pathways, including detoxification, antioxidant defense, and regulation of cellular proliferation .
Properties
IUPAC Name |
methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJDHYOKKOEQDI-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559042 | |
Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120033-58-1 | |
Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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